molecular formula C24H21N3O3 B12451034 2-(2,6-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

2-(2,6-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No.: B12451034
M. Wt: 399.4 g/mol
InChI Key: HIKDTXVJPVLUEL-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a complex organic compound that features both phenoxy and oxadiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with the phenyl ring: The oxadiazole derivative is then coupled with a phenyl ring using a suitable coupling reagent.

    Attachment of the phenoxy group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and phenoxy groups.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening reactions.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens for electrophilic substitution or alkoxides for nucleophilic substitution are commonly employed.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced forms of the oxadiazole ring or phenyl groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may interfere with cellular processes such as DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is unique due to the combination of the phenoxy and oxadiazole groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C24H21N3O3/c1-16-8-6-9-17(2)22(16)29-15-21(28)25-20-13-7-12-19(14-20)24-27-26-23(30-24)18-10-4-3-5-11-18/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

HIKDTXVJPVLUEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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